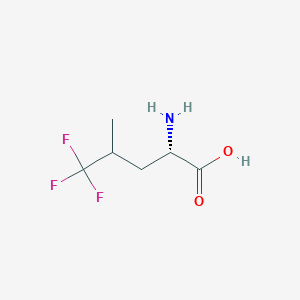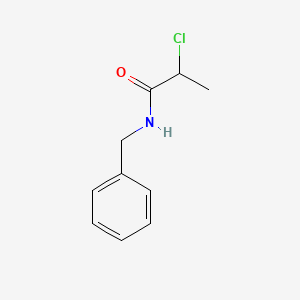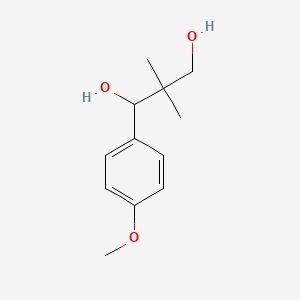
5,5,5-Trifluoro-l-leucine
概要
説明
5,5,5-Trifluoro-l-leucine: is a fluorinated analog of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms in the methyl group of leucine with fluorine atoms. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-l-leucine typically involves the introduction of trifluoromethyl groups into the leucine structure. One common method is the reaction of leucine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
化学反応の分析
Types of Reactions: 5,5,5-Trifluoro-l-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of leucine, which can be further utilized in peptide synthesis and other applications .
科学的研究の応用
Chemistry: 5,5,5-Trifluoro-l-leucine is used in the synthesis of highly fluorinated peptides, which exhibit enhanced thermal stability and unique chemical properties .
Biology: In biological research, the compound is used to study protein folding and stability. The incorporation of fluorinated amino acids into proteins can provide insights into the effects of fluorination on protein structure and function .
Medicine: Fluorinated amino acids can improve the pharmacokinetic properties of peptide-based drugs, such as increased metabolic stability and prolonged circulation times .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation .
作用機序
The mechanism of action of 5,5,5-Trifluoro-l-leucine involves its incorporation into peptides and proteins, where it can influence their stability and function. The trifluoromethyl group imparts unique electronic and steric effects, which can enhance the thermal stability and resistance to enzymatic degradation of the modified peptides . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize leucine or its analogs .
類似化合物との比較
- 5,5,5-Trifluoro-DL-leucine
- 3,3,3-Trifluoro-DL-alanine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 3-Fluoro-DL-valine
Comparison: 5,5,5-Trifluoro-l-leucine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct properties compared to other fluorinated amino acids. For example, 4,4,4,4′,4′,4′-Hexafluoro-DL-valine has six fluorine atoms, leading to different steric and electronic effects. The specific substitution pattern in this compound makes it particularly useful for enhancing the stability and function of peptides .
特性
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3?,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGVJLGVINCWDP-BKLSDQPFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276541 | |
| Record name | 5,5,5-trifluoro-l-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25367-71-9 | |
| Record name | 5,5,5-trifluoro-l-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)







![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)

![2-[5-(oxiran-2-yl)pentyl]oxirane](/img/structure/B3050287.png)

